molecular formula C17H19BrN4O3S B11187178 4-bromo-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

4-bromo-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B11187178
M. Wt: 439.3 g/mol
InChI Key: LIWFKNRPRYBUKM-UHFFFAOYSA-N
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Description

4-bromo-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound with a molecular formula of C14H14BrNO3S. This compound is known for its unique structure, which includes a bromine atom, a methoxybenzyl group, and a tetrahydrotriazinyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-bromo-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves several steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 2-methoxybenzylamine to form an intermediate product. This intermediate is then reacted with 1,3,5-triazine under specific conditions to yield the final compound. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Chemical Reactions Analysis

4-bromo-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, altering their activity. This binding can lead to changes in cellular processes and pathways, which are being studied for their potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 4-bromo-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is unique due to its specific structure and the presence of the tetrahydrotriazinyl group, which imparts distinct chemical and biological properties.

Biological Activity

4-bromo-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a synthetic compound with a complex structure that has been investigated for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H18BrN5O2S\text{C}_{15}\text{H}_{18}\text{BrN}_5\text{O}_2\text{S}

Key Properties

PropertyValue
Molecular Weight394.31 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. Studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Anticancer Properties

The compound's potential as an anticancer agent has garnered attention. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung)15.83
MCF-7 (Breast)16.32
HeLa (Cervical)12.21

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and interference with cell cycle progression .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
  • Receptor Modulation : Interaction with cellular receptors could modulate signal transduction pathways critical for cell growth and survival.
  • DNA Interaction : Potential binding to DNA may disrupt replication and transcription processes.

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of derivatives related to the triazine core structure similar to our compound. The derivatives showed significant inhibition of the PI3K/mTOR pathways in cancer cells, leading to reduced cell viability and increased apoptosis markers .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazine derivatives. The study revealed that compounds with sulfonamide groups exhibited enhanced antibacterial activity compared to their non-sulfonamide counterparts. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications in the methoxybenzyl group significantly influenced biological activity. Substituents on the benzene ring affected potency against various cancer cell lines, highlighting the importance of structural optimization in drug design .

Properties

Molecular Formula

C17H19BrN4O3S

Molecular Weight

439.3 g/mol

IUPAC Name

4-bromo-N-[3-[(2-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C17H19BrN4O3S/c1-25-16-5-3-2-4-13(16)10-22-11-19-17(20-12-22)21-26(23,24)15-8-6-14(18)7-9-15/h2-9H,10-12H2,1H3,(H2,19,20,21)

InChI Key

LIWFKNRPRYBUKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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